molecular formula C13H24N2O2 B8143496 tert-butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate

tert-butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate

Cat. No.: B8143496
M. Wt: 240.34 g/mol
InChI Key: YEOHBOANBXVKQK-QWRGUYRKSA-N
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Description

tert-Butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group and a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a key intermediate through a condensation reaction, followed by cyclization and functional group modifications to introduce the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

tert-Butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound might bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate: shares structural similarities with other bicyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific tert-butyl group and the fused bicyclic system, which confer distinct chemical and physical properties

Properties

IUPAC Name

tert-butyl (3aS,8aS)-2,3,3a,5,6,7,8,8a-octahydro-1H-pyrrolo[3,2-b]azepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-4-6-10-11(15)7-8-14-10/h10-11,14H,4-9H2,1-3H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOHBOANBXVKQK-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC2C1CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]2[C@@H]1CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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